Pantera

描述

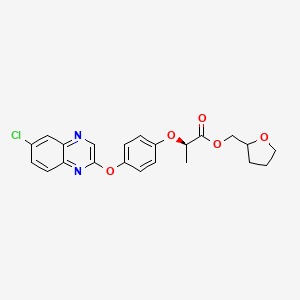

Structure

3D Structure

属性

IUPAC Name |

oxolan-2-ylmethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3/t14-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKDWPHJZANJGB-IKJXHCRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331653 | |

| Record name | oxolan-2-ylmethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200509-41-7 | |

| Record name | Quizalofop-p-tefuryl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200509417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | oxolan-2-ylmethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quizalofop-P-tefuryl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIZALOFOP-P-TEFURYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV677O0SU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Radiopharmaceutical Applications of Pantera As an Actinium 225 Precursor

Radiochemical Properties and Isolation of Actinium-225 from Precursors

Purification Techniques for Radiopharmaceutical Grade Actinium-225

The production of radiopharmaceutical-grade Actinium-225 requires rigorous purification techniques to ensure high radionuclidic and radiochemical purity, which is critical for therapeutic use and minimizing toxicity to healthy tissues google.comactiniumpharma.comezag.comnih.govmdpi.com. Different production routes for Ac-225 can result in varying levels and types of impurities, influencing the purification methods required bioemtech.com.

Common production methods for Ac-225 include:

Thorium-229 (²²⁹Th) Decay : This method, often referred to as "milking" ²²⁹Th generators, yields very pure Ac-225 with high specific activity bioemtech.comisotopes.govnih.gov. It involves separating Ac-225 from other isotopes that decay from thorium through a series of separation and extraction chromatography steps actineer.com. While it produces high-quality Ac-225, its scalability is limited by the availability of ²²⁹Th paladin-am.comactineer.com.

Thorium-232 (²³²Th) Spallation via Proton Irradiation : High-energy proton irradiation of ²³²Th targets can produce large quantities of Ac-225. However, this process also co-produces Actinium-227 (²²⁷Ac), a long-lived and hazardous by-product that cannot be easily separated from Ac-225 in a timely manner actineer.compantera-life.com.

Radium-226 (²²⁶Ra) Proton Irradiation : Irradiating ²²⁶Ra with medium-energy protons can directly produce Ac-225. This reaction has a high cross-section, allowing for the production of large quantities of high-quality Ac-225 suitable for medical applications ezag.comactineer.comThis compound-life.com. This method can also produce ²²⁶Ac, ²²⁴Ac, and ²²⁷Ac as impurities, but careful selection of proton energies can minimize short-lived contaminants mdpi.com.

Radium-226 (²²⁶Ra) Gamma Irradiation (Photonuclear Reaction) : This indirect method involves irradiating ²²⁶Ra to produce Radium-225 (²²⁵Ra), which subsequently decays to Ac-225 thepharmaletter.comeqtgroup.comactineer.comThis compound-life.com. This compound utilizes this patented photo-nuclear "gamma" production process thepharmaletter.comeqtgroup.com. This route offers theoretical benefits for large quantities of high-quality Ac-225, though proof-of-principle demonstrations for large-scale production were previously missing actineer.com.

Purification techniques for radiopharmaceutical-grade Ac-225 often involve chemical separation processes to remove parent radionuclides, daughter isotopes, and other metallic impurities that could affect radiolabeling yields and product purity nih.govresearchgate.net. When low labeling yields are observed, it is often due to impurities from the Ac-225 source itself researchgate.net. Purification methods can include Solid Phase Extraction (SPE) or semi-preparative High-Performance Liquid Chromatography (HPLC), which must be validated to prove efficacy nih.govresearchgate.net.

Preclinical Investigations of Actinium-225-Derived Radiopharmaceuticals

Targeted Alpha Therapy (TAT) utilizing Actinium-225 has emerged as a promising strategy for cancer treatment, demonstrating robust and, in some cases, sustained antitumor responses in preclinical settings thno.orgnih.govfrontiersin.orgmdpi.com. Preclinical studies are crucial for evaluating the efficacy, biodistribution, and mechanisms of Ac-225 conjugates before clinical translation frontiersin.orgfrontiersin.orgaacrjournals.orgnih.govresearchgate.netresearchgate.netthno.org.

Cellular and Molecular Mechanisms of Alpha Particle Therapy

Alpha particles are highly energetic helium nuclei that possess distinct physical properties, including substantial mass and charge, enabling them to deliver a concentrated dose of radiation over a very short range, typically a few cell diameters mdpi.comopenmedscience.comajronline.orgajronline.org. This high Linear Energy Transfer (LET) allows for maximal damage to tumor cells while minimizing impact on surrounding healthy tissue mdpi.comopenmedscience.comajronline.orgajronline.org.

The primary molecular target of alpha particle radiation is DNA nih.gov. Alpha particles cause irreparable double-stranded DNA breaks (DSBs), which are highly cytotoxic and difficult for cancer cells to repair actiniumpharma.commdpi.comopenmedscience.comajronline.orgajronline.orgnih.gov. This mechanism of action is particularly effective against aggressive and micrometastatic cancers that may be resistant to conventional therapies openmedscience.comajronline.orgnih.gov. The high LET of alpha particles can overcome chemoresistance commonly developed after traditional chemotherapy ajronline.org. Cell death can occur through various mechanisms, including apoptosis, autophagy, necrosis, and mitotic catastrophe ajronline.orgajronline.orgnih.gov. It is estimated that as few as one to three alpha particles passing through the nucleus can cause irreparable DNA damage and inevitable cell death, making alpha-emitters 100- to 500-fold more potent than low-LET beta-particle emitters ajronline.org.

In Vitro Efficacy Studies of Actinium-225 Conjugates

In vitro studies are essential for assessing the direct cytotoxic effects of Ac-225 conjugates on cancer cell lines. These studies typically involve incubating cancer cells with varying concentrations of the radiolabeled targeting agent and then evaluating cell viability, proliferation, and DNA damage.

For instance, studies on a PSMA-targeted Actinium-225 conjugate, such as ²²⁵Ac-macropa-pelgifatamab (²²⁵Ac-pelgi), have shown potent in vitro cytotoxicity in PSMA-expressing cell lines (e.g., LNCaP, MDA-PCa-2b, and C4-2) but not in PSMA-negative cell lines (e.g., PC-3 and DU-145) aacrjournals.orgnih.govresearchgate.net. This demonstrates the targeted nature of the therapy. Actinium-225 labeling of ²²⁵Ac-pelgi was found to be efficient even at room temperature, unlike DOTA-based chelators which often require higher temperatures for efficient labeling aacrjournals.orgmdpi.com.

Another study investigated two universal Ac-225 chelators for mild condition radiolabeling and their binding to PSMA-targeting model radioconjugates. Cell binding studies revealed a fourfold lower cell affinity for the PSMA radioconjugate with one targeting motif compared to the radioconjugate with two targeting motifs. These differences were corroborated by in vitro cell survival evaluations, showing higher cell-killing efficiency for the same dose with the dual-motif conjugate mdpi.com.

Preclinical In Vivo Models of Targeted Alpha Therapy

Preclinical in vivo models, typically involving xenograft models in mice, are used to evaluate the biodistribution, tumor uptake, antitumor efficacy, and tolerability of Ac-225-derived radiopharmaceuticals in a living system frontiersin.orgaacrjournals.orgnih.govresearchgate.netthno.orgresearchgate.net.

Studies with ²²⁵Ac-pelgi in prostate cancer xenograft models (e.g., MDA-PCa-2b, C4-2, LNCaP, KUCaP-1) demonstrated high tumor accumulation and enhanced antitumor efficacy aacrjournals.orgnih.govresearchgate.net. For example, in the C4-2 xenograft model, ²²⁵Ac-pelgi showed a superior treatment/control (T/Cvolume) ratio of 0.10 compared to other conjugates like ²²⁵Ac-DOTA-pelgi (0.37), ²²⁵Ac-DOTA-J591 (0.39), and ²²⁷Th-HOPO-pelgifatamab (0.33) at the same dose aacrjournals.orgnih.govresearchgate.net. Furthermore, ²²⁵Ac-pelgi was found to be less myelosuppressive than ²²⁷Th-pelgi aacrjournals.orgnih.govresearchgate.net. Dose-dependent treatment efficacy was observed in patient-derived xenograft models, and strong combination potential with androgen receptor inhibitors like darolutamide (B1677182) was also demonstrated aacrjournals.orgnih.govresearchgate.net.

Preclinical studies have also explored Ac-225 conjugates for other cancer types, including neuroendocrine tumors (e.g., ²²⁵Ac-DOTATATE and ²²⁵Ac-DOTATOC in xenografted NET models), and have shown significant potential for improving peptide receptor radionuclide therapy (PRRT) frontiersin.org. The combination of Ac-225-conjugated anti-HER3 antibody with the CD47 immunotherapy magrolimab in HER3-positive preclinical models showed dramatic improvement in tumor growth inhibition in vivo and significantly enhanced phagocytosis in vitro actiniumpharma.com.

Future Trajectories in Actinium-225 Production and Research through "this compound" Initiatives

The future of Actinium-225 in targeted alpha therapy is highly promising, with significant efforts underway to overcome current supply limitations and expand its research and clinical applications thno.orgbioemtech.comnih.goviaea.orgsnmjournals.org. This compound plays a pivotal role in these future trajectories by focusing on large-scale, reliable production of Ac-225 thepharmaletter.comeqtgroup.comeuronext.comThis compound-life.compaladin-am.comdcatvci.org.

This compound's strategic initiatives include:

Scaling Production : this compound's patented photo-nuclear "gamma" production process, utilizing Radium-226, is designed to enable the annual production of more than 100 Curies of clinical-grade Ac-225 by 2029, a substantial increase from current global supply levels thepharmaletter.comeqtgroup.compaladin-am.com. This capacity aims to treat over 100,000 patients per year eqtgroup.com.

Infrastructure Development : The company is supporting the construction of a state-of-the-art production facility in Belgium, funded by a significant Series A fundraise, to achieve its large-scale production goals thepharmaletter.comeqtgroup.comdcatvci.org.

Addressing Supply Shortages : this compound's efforts, alongside other producers like the DOE Isotope Program and Eckert & Ziegler, are crucial for meeting the increasing demand for Ac-225 for ongoing clinical trials and future commercial therapies eqtgroup.comeuronext.compaladin-am.comdcatvci.orgactiniumpharma.comezag.comisotopes.goviaea.orgsnmjournals.orgneimagazine.com. The DOE Isotope Program, for example, aims to increase production from 50–100 mCi per batch to 100–1,000 mCi per batch over the next four years isotopes.gov.

Strategic Collaborations : this compound has entered into agreements with entities like TerraPower Isotopes and Bayer to secure and supply Ac-225, further solidifying its role in the global supply chain eqtgroup.comeuronext.compaladin-am.comconnaissancedesenergies.orgneimagazine.com.

Impact on Research : Increased availability of high-quality Ac-225 through initiatives like this compound's will accelerate research and development of new radiopharmaceuticals, allowing for the exploration of diverse targeting vectors and milder labeling protocols bioemtech.comiaea.org. This includes advancements in chelator development beyond DOTA, such as Macropa, which allows for efficient labeling at room temperature aacrjournals.orgmdpi.com.

The continuous development and growth in Ac-225-based applications are anticipated across nuclear medicine, with a worldwide effort to increase radionuclide production and ensure the sustainability of targeted alpha therapy bioemtech.comiaea.org.

Compound Names and PubChem CIDs

Advanced Drug Delivery Systems: the Pantera Lux Paclitaxel Eluting Balloon

Material Science and Coating Chemistry of "Pantera Lux"

The this compound Lux balloon catheter features a homogeneous coating on its surface pcronline.compcronline.commediamid.com. This coating is crucial for the effective delivery of paclitaxel (B517696) to the vessel wall pcronline.compcronline.com.

The balloon surface of the this compound Lux PTCA catheter is homogeneously coated with paclitaxel, typically at a concentration of 3 µg per mm² pcronline.compcronline.compcronline.commdpi.com. This paclitaxel is incorporated into a proprietary delivery matrix pcronline.compcronline.com. A key component of this matrix is butyryltri-n-hexyl citrate (B86180) (BTHC) pcronline.compcronline.comcardiovascularnews.commediamid.compcronline.com.

BTHC is a lipophilic excipient chosen for its ability to maintain paclitaxel in a microcrystalline structure pcronline.compcronline.comcardiovascularnews.com. This microcrystalline form is crucial for rapid drug absorption by the vessel wall and ensures optimal local drug availability pcronline.compcronline.comcardiovascularnews.com. BTHC is also noted for its biocompatibility and is rapidly metabolized biotronik.commediamid.compcronline.com. It degrades into citric acid and alcohol pcronline.com. While this compound Lux specifically uses BTHC, other research explores different excipients like keratose for drug-coated balloons, which can also demonstrate tunable release and uniform coverage researchgate.netfrontiersin.org.

The this compound Lux balloon's surface is homogeneously coated, ensuring consistent drug distribution across the treated area pcronline.compcronline.combiotronik.commediamid.com. This homogeneous coating is vital for proper treatment of the entire region touched by the balloon inflation, minimizing the risk of "geographic miss" mediamid.com. Studies on drug-coated balloons, including those coated via air spraying, have demonstrated consistent drug loading, with reported average paclitaxel loads of 4.0 ± 0.70 µg/mm² and good intra-day and inter-day coating precision researchgate.netfrontiersin.orgnih.gov. The methodology of maintaining the drug on the balloon surface is a key factor in the device's effectiveness, requiring a balance between drug adherence to the balloon and proper release at the lesion site cardiovascularnews.com.

Drug Release Kinetics from "this compound Lux" Coatings

The design of the this compound Lux aims for effective and rapid transfer of paclitaxel to the arterial wall during a short inflation period emjreviews.comcardiovascularnews.comnih.gov.

While specific in vitro elution profiles for this compound Lux are not extensively detailed in the provided snippets, the general principle for drug-eluting balloons is a rapid and short-lasting drug exposure, with the drug almost completely released during a single inflation of 30-60 seconds emjreviews.commdpi.comthieme-connect.de. The goal is to achieve a high local drug concentration quickly emjreviews.comthieme-connect.de.

The mechanism of drug transfer from the this compound Lux involves the release of paclitaxel from its BTHC matrix to the vessel wall during balloon dilatation pcronline.compcronline.com. The lipophilic nature of paclitaxel, combined with its microcrystalline structure facilitated by BTHC, contributes to rapid drug absorption by the vessel wall pcronline.compcronline.comcardiovascularnews.com. This allows for a high absorption rate and prolonged retention within the vessel intima, maximizing beneficial effects nih.gov. Following a single application, paclitaxel can be detected in the treated region of animal tissue for more than 7 days biotronik.commediamid.com. This short-term, high-concentration delivery is intended to reduce the untoward effects associated with prolonged drug release from polymer-based stent technologies emjreviews.com.

Table 1: Paclitaxel Tissue Concentrations in Animal Studies

| Time Post-Deployment | Paclitaxel Tissue Concentration (µg/g) | Reference |

| 30 minutes | ~300 | mediamid.com |

| 2 hours | ~200 | mediamid.com |

| 8 hours | ~150 | mediamid.com |

| 1 day | ~100 | mediamid.com |

| 3 days | ~50 | mediamid.com |

| 7 days | <50 | mediamid.com |

Preclinical Evaluation of "this compound Lux" Efficacy

The safety and effectiveness of the this compound Lux catheter have been demonstrated in several preclinical experimental settings pcronline.compcronline.com. Animal studies, such as those using porcine models of coronary restenosis, have been instrumental in evaluating the device's performance pcronline.compcronline.comresearchgate.net.

In a comparative assessment of drug-eluting balloons in an advanced porcine model of coronary restenosis, the this compound Lux demonstrated numerically lowest values for neointimal suppression compared to other tested devices researchgate.net. Histomorphometric results at 28 days showed a mean neointimal thickness of 0.35 ± 0.13 mm with this compound Lux, compared to 0.44 ± 0.19 mm with plain balloon angioplasty (PBA) researchgate.net. However, it was noted that while effective, the most effective DEB groups, including this compound Lux, showed evidence of delayed healing, characterized by increases in fibrin (B1330869) and delayed re-endothelialization researchgate.net.

Table 2: Neointimal Thickness in Porcine Model (28 Days)

| Treatment Group | Mean Neointimal Thickness (mm) ± SD | Reference |

| Plain Balloon Angioplasty (PBA) | 0.44 ± 0.19 | researchgate.net |

| This compound Lux DEB | 0.35 ± 0.13 | researchgate.net |

| Elutax DEB | 0.61 ± 0.20 | researchgate.net |

| SeQuent Please DEB | 0.47 ± 0.21 | researchgate.net |

These preclinical findings support the concept of drug-eluting balloons for reducing neointimal proliferation pcronline.compcronline.comthieme-connect.de.

In Vitro Models of Neointimal Proliferation Inhibition

The efficacy of drug-eluting balloons, such as the this compound Lux, in inhibiting neointimal proliferation is fundamentally attributed to the antiproliferative properties of Paclitaxel. Paclitaxel is a well-established microtubule-stabilizing agent that interferes with cell division, thereby preventing the excessive smooth muscle cell proliferation that contributes to restenosis scilit.comnih.gov. While specific detailed in vitro studies focusing solely on the this compound Lux balloon's direct inhibition of neointimal proliferation were not explicitly detailed with numerical data in the provided sources, the general principle of paclitaxel's potent antiproliferative effect is a cornerstone of drug-eluting balloon technology ontosight.aiwikipedia.orgscilit.comnih.govchemspider.com. This mechanism ensures that the drug, upon transfer to the vessel wall, can effectively limit the cellular processes leading to neointimal formation.

Ex Vivo Arterial Drug Retention Studies

Studies evaluating the this compound Lux Paclitaxel-Eluting Balloon have demonstrated its capacity for prolonged drug retention in arterial tissue following a single application. Paclitaxel delivered by the this compound Lux balloon has been shown to be readily detectable in the treated region of animal tissue beyond seven days researchgate.net. This sustained presence of the drug is crucial for its long-term antiproliferative effect.

Quantitative analysis of paclitaxel tissue concentrations in pig coronary arteries following this compound Lux application illustrates the drug's absorption and retention profile over time researchgate.net.

Table 1: Paclitaxel Tissue Concentrations in Pig Coronary Arteries After this compound Lux Application researchgate.net

| Time Point | Approximate Paclitaxel Concentration (µg/g) |

| 30 minutes | 350 |

| 2 hours | 250 |

| 8 hours | 150 |

| 1 day | 100 |

| 3 days | 50 |

| 7 days | 25 |

This data highlights a rapid initial uptake followed by a gradual decrease, with therapeutic levels persisting for an extended period, which is vital for preventing late neointimal growth.

In Vivo Animal Models of Vascular Injury and Restenosis Prophylaxis

The safety and effectiveness of the this compound Lux catheter have been substantiated through various preclinical experimental settings, including in vivo animal models of vascular injury and restenosis prophylaxis ontosight.ai. Intra-coronary delivery of paclitaxel via drug-coated balloons in swine models has resulted in vascular tissue drug concentrations sufficient to exert antiproliferative effects, leading to a significant reduction in neointimal proliferation ontosight.ai.

A specific study utilizing a porcine model of in-stent restenosis (ISR) investigated the preclinical outcomes of the this compound Lux balloon. In this model, pigs received bare metal stents to induce neointimal growth. Subsequently, animals were treated with either a bare angioplasty catheter (control) or the this compound Lux™ balloon (3.0 µg/mm² paclitaxel, 30-second inflation). The results demonstrated a trend towards a reduction in percent diameter stenosis in the drug-eluting balloon group compared to the control group.

Table 2: In Vivo Animal Model Results for Restenosis Prophylaxis

| Treatment Group | Percent Diameter Stenosis (%) | Neointimal Thickness (mm) |

| Control | 20.4 | 0.38 ± 0.13 |

| DEB Group | 13.9 | 0.30 ± 0.09 |

Biochemical Mechanisms of Action of Pantera Quizalofop P Tefuryl As an Herbicide

Chemical Classification and Structural Features of Quizalofop-P-tefuryl

Quizalofop-P-tefuryl, known commercially as Pantera, is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class. This classification places it within a group of herbicides specifically designed to target grass weeds. It is recognized as the more biologically active enantiomer of the racemate quizalofop-tefuryl. herts.ac.uk

Its molecular formula is C₂₂H₂₁ClN₂O₅, with a molecular weight of approximately 428.9 g/mol . cambridge.orgfrontiersin.orgmdpi.comrayfull.net The IUPAC name for Quizalofop-P-tefuryl is oxolan-2-ylmethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate. cambridge.org Structurally, it features a chloro group, an amine, and a phenoxy moiety, all contributing to its herbicidal activity. The 'tetrahydro-2-furanyl)methyl ester' component of its chemical name signifies its esterified form, which is believed to enhance its lipophilicity, thereby improving its ability to penetrate plant cuticles. ontosight.ai The compound also exhibits a "closed molecule" structure due to a tetrahydrofuran (B95107) ring at the end of its molecular chain, which contributes to reduced degradation during periods of low plant activity, allowing for longer availability to the plant when conditions improve, leading to more reliable weed control. cabidigitallibrary.org

At room temperature, Quizalofop-P-tefuryl typically presents as a thick yellow liquid, though it can crystallize upon standing. The pure compound appears as a white solid powder. rayfull.netagrimatcoegy.com Key physical and chemical properties are summarized in the table below:

Table 1: Key Chemical and Physical Properties of Quizalofop-P-tefuryl

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₁ClN₂O₅ | cambridge.orgfrontiersin.orgmdpi.comrayfull.net |

| Molecular Weight | 428.9 g/mol | cambridge.orgmdpi.comrayfull.net |

| CAS Number | 119738-06-6 | herts.ac.ukcambridge.orgrayfull.netmade-in-china.com |

| PubChem CID | 86175 | herts.ac.ukcambridge.org |

| Chemical Class | Aryloxyphenoxypropionate (AOPP) | herts.ac.ukfrontiersin.orgrayfull.com |

| Physical Form | Thick yellow liquid (tech.), white solid powder (pure) | rayfull.netagrimatcoegy.com |

| logP (n-octanol/water) | 4.32 (25 °C) | cambridge.org |

| Solubility in Water | 4 mg/L (25 °C) | agrimatcoegy.com |

Molecular Target Identification: Acetyl-CoA Carboxylase (ACCase) Inhibition

Quizalofop-P-tefuryl exerts its herbicidal effect primarily through the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). herts.ac.ukfrontiersin.orgrayfull.commdpi.com ACCase is a vital biotin-containing enzyme in plants, playing a critical role in the initial steps of fatty acid synthesis and elongation. nih.gov This enzyme is a highly effective target for selective herbicides because its homomeric form is uniquely present in the Gramineae family (monocotyledonous plants), which includes many common grass weeds. nih.govcabidigitallibrary.org Dicotyledonous plants, in contrast, possess heteromeric plastid or homomeric cytosolic forms of ACCase that are not inhibited by AOPP herbicides like Quizalofop-P-tefuryl, rendering them tolerant to its effects. cabidigitallibrary.org

Enzymatic Pathways Affected by ACCase Inhibition

The primary enzymatic pathway disrupted by ACCase inhibition is the biosynthesis of fatty acids. herts.ac.ukmdpi.comndsu.edumdpi.com ACCase catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a crucial precursor for the synthesis of long-chain fatty acids. nih.gov These fatty acids are fundamental building blocks for various essential lipids within the plant cell. By blocking the activity of ACCase, Quizalofop-P-tefuryl effectively halts the production of malonyl-CoA, thereby preventing the subsequent steps in fatty acid synthesis. frontiersin.orgmade-in-china.com

Cellular Impact on Lipid Synthesis and Membrane Integrity

The inhibition of ACCase by Quizalofop-P-tefuryl leads to a severe disruption in the plant's ability to synthesize essential fatty acids. frontiersin.org This deficiency directly impacts the formation and integrity of cellular membranes, which are predominantly composed of lipids. mdpi.commdpi.combioone.org Without adequate lipid synthesis, new cell membranes cannot be properly constructed, and existing membranes may become compromised. made-in-china.com This disruption of membrane integrity is critical, as membranes are vital for maintaining cellular compartmentalization, regulating transport, and facilitating numerous metabolic processes. mdpi.combioone.orga2bchem.com The resulting cellular damage, stemming from impaired lipid metabolism and compromised membrane integrity, ultimately leads to the death of susceptible grass weeds. mdpi.coma2bchem.com

Transport and Bioavailability within Target Organisms

Quizalofop-P-tefuryl functions as a systemic herbicide, meaning it is absorbed by the plant and translocated throughout its tissues. herts.ac.ukrayfull.netagrimatcoegy.commade-in-china.comrayfull.comchinese-pesticide.comessencechem.comrayfull.net Following foliar application, the herbicide is rapidly absorbed from the leaf surface, often within an hour of treatment. agrimatcoegy.com Once absorbed, it moves systemically within the plant through both the xylem and phloem vascular systems. herts.ac.ukrayfull.netagrimatcoegy.commade-in-china.comrayfull.comchinese-pesticide.comessencechem.comrayfull.nettitanunichem.com This extensive translocation allows the herbicide to reach actively growing regions, where it accumulates in meristematic tissues such as shoots and rhizomes. herts.ac.ukrayfull.netagrimatcoegy.commade-in-china.comrayfull.comchinese-pesticide.comessencechem.comrayfull.nettitanunichem.comavima.co.za In plants, Quizalofop-P-tefuryl is rapidly hydrolyzed to quizalofop, which is the active herbicidal form. rayfull.comnih.gov The esterified form of the compound is crucial for enhancing its lipophilicity, facilitating its penetration through the waxy plant cuticles. ontosight.ai

Physiological and Cellular Responses to Herbicide Exposure in Model Plant Systems

Upon foliar application of Quizalofop-P-tefuryl, the growth of susceptible plants ceases relatively quickly. made-in-china.comtitanunichem.com The herbicide primarily affects actively growing tissues, such as the intercalary meristem in grasses, where cell division and expansion are most rapid. made-in-china.comtitanunichem.com Visible symptoms of herbicide injury typically manifest with a delay, usually appearing 5 to 14 days after application. avima.co.zaherbiguide.com.au

Computational Methodologies and Simulations: the Pantera Software Framework

Theoretical Underpinnings of Particle-in-Cell (PIC) and Direct Simulation Monte Carlo (DSMC) Methods

The simulation of gases and plasmas in translational nonequilibrium necessitates specialized numerical methods, as the velocity distribution of particles can significantly deviate from the Maxwell-Boltzmann distribution, rendering traditional fluid dynamics equations inadequate. researchgate.net "Pantera" addresses this by combining two powerful particle-based approaches:

Particle-in-Cell (PIC): This method is primarily used for modeling the interaction of charged particles through the electromagnetic fields they generate, as well as external fields. In PIC, charged particles are treated as macroparticles, and their motion is governed by Newton's second law, including the Lorentz force. The charge density from these particles is then used to solve for the electric field, which in turn influences the particle motion in an iterative loop. researchgate.netarxiv.org

Direct Simulation Monte Carlo (DSMC): DSMC is employed to simulate particle-particle collisions in gases. In this method, particle motion and collisions are decoupled in time. Particles move in rectilinear trajectories, and then, in each cell of the computational mesh, a certain number of particle pairs are selected to collide, instantaneously changing their velocity vectors according to chosen collision models. researchgate.netarxiv.org

The "this compound" software integrates these two methods, often incorporating Monte Carlo Collisions (MCC) within the PIC framework to account for collisions with a higher-density background gas, thus forming a hybrid PIC-MCC-DSMC code. This hybrid approach is crucial for investigating a wide spectrum of neutral and ionized flows in rarefied regimes where experiments are challenging. researchgate.netarxiv.org

Algorithmic Design and Implementation within the "this compound" Software

"this compound" is designed as a stochastic particle simulation code, written in modern Fortran and parallelized for distributed memory machines, making it suitable for High-Performance Computing (HPC) clusters. researchgate.netcodeocean.comgithub.com Its algorithmic design emphasizes flexibility and readability, prioritizing adaptability across various applications over extreme performance optimization, which facilitates the implementation of new models and algorithms by different research groups. researchgate.net

Key aspects of its algorithmic design and implementation include:

Particle Movement and Field Calculation: The software evolves macroparticles according to Newton's second law. For charged particles, the Lorentz force is included. The electric field, derived from the charge density, is updated, and an iterative Newton-Krylov loop can be used with fully-implicit schemes to ensure the updated charge distribution and field satisfy Poisson's equation to a specified tolerance. researchgate.net

Collision Modeling: After particle movement, a collision step is performed where the velocities of colliding particles are instantaneously changed based on the chosen collision model. researchgate.net

Domain and Grids: "this compound" supports both structured Cartesian grids and unstructured grids in 1D, 2D, 3D, and 2D with axisymmetric treatment. The use of unstructured simplex meshes (triangles in 2D, tetrahedra in 3D) allows for easier reproduction of experimental setups and real-world devices. researchgate.netarxiv.org

Temporal Discretization: The software offers explicit, semi-implicit, and fully-implicit temporal schemes. The fully-implicit energy-conserving scheme is a notable feature, particularly for simulations involving ion thrusters. researchgate.netarxiv.org

Open-Source Nature: Being open-source, "this compound" promotes collaborative development, easier inspection of implemented algorithms for verification and validation, and simplified coupling with external software. researchgate.net

Applications in Nonequilibrium Gas and Plasma Dynamics

"this compound" is a valuable tool for simulating a broad range of engineering-related problems involving rarefied flows, both neutral and ionized. researchgate.net Its capabilities are particularly relevant in scenarios where the mean free path of particles is comparable to the characteristic system size, leading to nonequilibrium conditions. researchgate.net

Notable applications include:

High Vacuum Systems and Space Applications: Simulating conditions found in high vacuum environments. researchgate.net

Micro-Electro-Mechanical Systems (MEMS): Modeling gas and plasma behavior in small-scale components. researchgate.net

Electric Propulsion Devices: Investigation of plasma thrusters, including concepts like Air-Breathing Electric Propulsion (ABEP) CubeSats, which utilize atmospheric particles as propellant. researchgate.netkuleuven.bearxiv.org This involves simulating complex, coupled, and multi-scale plasma systems at the kinetic level. kuleuven.be

Modeling of Chemical Reactions in Plasma Environments

The "this compound" software framework is capable of simulating chemical reactions within plasma environments. researchgate.net This is a critical feature for understanding complex plasma processes where the interaction between species, including collisions, internal molecular degrees of freedom, and chemical reactions, plays a significant role. kuleuven.be For instance, in the context of air plasmas, "this compound" can model the intricate chemical interactions of air mixture species. kuleuven.be

Simulation of Molecular Transport Phenomena

"this compound" also facilitates the simulation of molecular transport phenomena. This capability is inherent in its use of DSMC, which directly models particle movement and collisions, thereby capturing diffusive and other transport processes at a molecular level. Such simulations are essential for understanding how substances move and interact in various environments, particularly in rarefied gas and plasma flows where macroscopic fluid models may not accurately represent transport. researchgate.net

Validation and Verification of "this compound" Simulation Results

Validation and Verification (V&V) are crucial steps to ensure the reliability and accuracy of simulation models like those produced by "this compound." vias3d.comscispace.comosti.gov

Verification: This process confirms that the software correctly solves the mathematical models and that the numerical algorithms are implemented without programming errors. It involves "code verification" (ensuring the software solves the model equations as intended, often by comparing results with analytical solutions) and "solution verification" (checking the accuracy of simulation results, for example, through mesh-sensitivity studies to estimate and reduce discretization errors). vias3d.comscispace.comosti.gov

Validation: This determines whether the simulation model accurately represents the real-life physical situation for its intended application. It involves comparing simulation results with experimental observations. Discrepancies between simulation and experimental data are analyzed to identify potential sources of error, such as model simplifications or inappropriate boundary conditions. vias3d.comscispace.comosti.gov

The open-source distribution of "this compound" simplifies the V&V process, as the implemented algorithms can be directly inspected. researchgate.net The development of "this compound" includes efforts to enable robust validation, for instance, through comparisons with experimental results from facilities like the VKI low-density facility. kuleuven.be

Compound Names and PubChem CIDs

This article focuses on the "this compound" software framework, not a specific chemical compound. Therefore, "this compound" itself does not have a PubChem CID. The chemical compounds mentioned in the context of the software's applications are general categories like "air" or "atomic hydrogen plasma" (as a test case codeocean.com). No specific individual chemical compounds with unique PubChem CIDs were detailed in the search results as being explicitly modeled or discussed in a way that warrants their inclusion in this table.

Investigation of Cellular Prion Protein Prp^c Function: Contributions by Pantera B. Et Al.

PrP^C as a Regulator of Cellular Signaling Pathways

PrP^C's location on the cell surface makes it an ideal candidate for receiving extracellular signals and transmitting them into the cell. frontiersin.org Pantera B. and colleagues have provided substantial evidence that PrP^C acts as a dynamic scaffold for the assembly of various signaling molecules, thereby modulating numerous downstream cellular activities. researchgate.net

Involvement in Neurite Outgrowth and Neuronal Differentiation in Cellular Models (e.g., PC12 cells)

One of the well-documented functions of PrP^C is its role in neuritogenesis—the growth of neurites, which are projections from a neuronal cell body that develop into axons and dendrites. researchgate.net Studies using PC12 cells, a cell line derived from a tumor of the rat adrenal medulla, have been instrumental in this area. nih.gov When treated with nerve growth factor (NGF), PC12 cells differentiate and extend neurites, providing a valuable in vitro model for neuronal development. nih.govnih.gov

Research by this compound B. et al. has demonstrated that PrP^C is a key facilitator of this process. Antibody-mediated cross-linking of PrP^C on the surface of PC12 cells was shown to induce neurite outgrowth and neuronal differentiation. researchgate.net This suggests that the activation of PrP^C can trigger the intracellular signaling cascades necessary for these developmental processes. The involvement of PrP^C in the initial stages of neuritogenesis is supported by findings that silencing PrP^C expression in PC12 cells impairs the sprouting of neurites that accompanies neuronal differentiation. researchgate.net The research indicates that PrP^C orchestrates signaling networks that promote the necessary remodeling of the actin cytoskeleton for neurite extension. researchgate.net

Role of Caveolin-1 in PrP^C-Mediated Signal Transduction

To exert its function in signaling, the GPI-anchored PrP^C requires transmembrane partners to relay signals across the cell membrane. frontiersin.org Caveolin-1 (Cav-1), a principal component of caveolae (small, flask-shaped invaginations of the plasma membrane), has been identified as a crucial collaborator in PrP^C-mediated signaling. nih.govnih.gov

The work of this compound B. et al. has elucidated that PrP^C is enriched in these caveolae-like domains and directly interacts with Cav-1. nih.govsemanticscholar.org This interaction is not passive; it forms a functional signaling platform. researchgate.net Upon stimulation, such as by antibody ligation, PrP^C clusters in membrane domains rich in Cav-1. This clustering recruits and activates the non-receptor tyrosine kinase Fyn. nih.govsemanticscholar.orgresearchgate.net The activation of Fyn then initiates a downstream signaling cascade, notably involving the p42/44 MAP kinases (Erk1/2), which are known to be involved in cell differentiation and survival. nih.govsemanticscholar.org Immunosequestration of Cav-1 was found to abolish the PrP^C-mediated activation of Fyn, confirming the essential role of Cav-1 in this signal transduction pathway. researchgate.netresearchgate.net

| Step | Description | Key Molecules Involved |

|---|---|---|

| 1. Stimulation | External signal (e.g., antibody-ligation) engages PrP^C on the cell surface. | PrP^C |

| 2. Clustering & Interaction | PrP^C clusters in caveolae and physically interacts with Caveolin-1. | PrP^C, Caveolin-1 |

| 3. Kinase Recruitment | The PrP^C-Caveolin-1 complex recruits the Fyn kinase. | Fyn Kinase |

| 4. Signal Transduction | Fyn kinase is activated, triggering a downstream cascade involving Erk1/2. | Erk1/2 (MAP Kinase) |

| 5. Cellular Response | The signaling cascade promotes cellular processes like neurite outgrowth and differentiation. | - |

Interaction with Cellular Adhesion Molecules and Extracellular Matrix Components

This compound B. et al. have also explored the role of PrP^C in mediating the cell's interaction with its surrounding environment. PrP^C interacts with a variety of partners, including cell adhesion molecules and components of the extracellular matrix (ECM), to regulate cell adhesion, migration, and tissue architecture. nih.gov

A notable interaction partner is the Neural Cell Adhesion Molecule (NCAM). nih.gov PrP^C binds directly to NCAM on the neuronal surface. nih.govnih.gov This interaction is functionally significant, as it promotes the recruitment of NCAM into lipid rafts, specialized membrane microdomains that are platforms for signal transduction. nih.gov This co-localization facilitates the activation of Fyn kinase, thereby enhancing neurite outgrowth. nih.govnih.gov This PrP^C-NCAM crosstalk is crucial for the coordinated regulation of neuronal precursor differentiation. nih.gov

Furthermore, PrP^C interacts with components of the extracellular matrix, a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. youtube.comnih.gov A key interaction is with laminin (B1169045), a major protein of the basal lamina. nih.govresearchgate.net The binding of PrP^C to laminin is implicated in promoting neuritogenesis. researchgate.netnih.gov PrP^C also serves as a receptor for the 37-kDa/67-kDa laminin receptor (LRP/LR), an interaction involved in PrP^C internalization. embopress.org

| Interacting Partner | Type | Functional Consequence |

|---|---|---|

| NCAM | Cell Adhesion Molecule | Recruitment to lipid rafts, Fyn kinase activation, enhanced neurite outgrowth. nih.gov |

| Laminin | Extracellular Matrix Component | Promotion of neuritogenesis, cell adhesion. researchgate.netnih.gov |

| Laminin Receptor (LRP/LR) | Cell Surface Receptor | Mediation of PrP^C internalization. embopress.org |

| Vitronectin | Extracellular Matrix Component | Participation in signal transduction events. nih.gov |

Modulation of Protein Quality Control Mechanisms

The endoplasmic reticulum (ER) is a critical organelle for the synthesis, folding, and modification of secretory and transmembrane proteins, including PrP^C. nih.gov The ER possesses sophisticated protein quality control (ERQC) systems to ensure that only correctly folded proteins are transported to their final destinations and that misfolded proteins are targeted for degradation. frontiersin.org An imbalance in this process leads to "ER stress." nih.govresearchgate.net

Investigations by this compound B. and colleagues have revealed a connection between PrP^C and the modulation of these quality control pathways. Prion infection and the accumulation of misfolded PrP can induce ER stress, which in turn can facilitate further prion conversion. nih.govresearchgate.net Conversely, enhancing the cellular quality control machinery can be protective. Overexpression of specific ER quality control proteins, such as ERp57, has been shown to significantly reduce the amount of pathological prion protein in infected cells. nih.gov This suggests that PrP^C levels and folding status are intricately linked to the cell's protein quality control systems and that modulating these systems could impact disease progression. nih.govresearchgate.net The accumulation of misfolded proteins can trigger the Unfolded Protein Response (UPR), a signaling pathway designed to alleviate ER stress. frontiersin.orgfrontiersin.org However, if the stress is chronic or overwhelming, the UPR can switch from a pro-survival to a pro-apoptotic pathway, leading to cell death. frontiersin.orgnih.gov

Implications for Cellular Homeostasis and Neurobiology

The diverse functions of PrP^C investigated by this compound B. et al. underscore its importance in maintaining cellular homeostasis, particularly within the nervous system. As a dynamic cell surface scaffold, PrP^C integrates signals that influence cell survival, differentiation, and morphology. frontiersin.orgfrontiersin.orgsemanticscholar.org Its roles in neurite outgrowth and synapse formation highlight its contribution to the development and maintenance of neural circuits. nih.gov

The loss of these normal, neuroprotective functions of PrP^C could be a significant factor in the pathogenesis of prion diseases and potentially other neurodegenerative disorders. frontiersin.orgnih.gov By acting as a signaling receptor and adhesion molecule, PrP^C helps maintain the delicate balance required for neuronal health. Disruptions in these functions, whether through conversion to a pathological form or through other insults, can upset cellular homeostasis, leading to synaptic dysfunction, neuronal loss, and the devastating consequences of neurodegeneration. The continued investigation into the fundamental biology of PrP^C is therefore critical for understanding both normal brain function and the mechanisms of neurological disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。